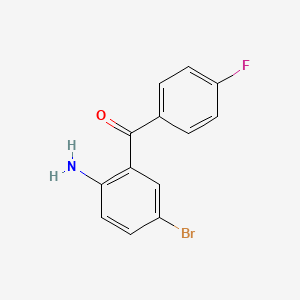

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone

CAS No.: 395101-26-5

Cat. No.: VC1985275

Molecular Formula: C13H9BrFNO

Molecular Weight: 294.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 395101-26-5 |

|---|---|

| Molecular Formula | C13H9BrFNO |

| Molecular Weight | 294.12 g/mol |

| IUPAC Name | (2-amino-5-bromophenyl)-(4-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 |

| Standard InChI Key | WZXFXBLNORUZFU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F |

Introduction

Chemical Identity and Structure

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone (CAS: 395101-26-5) is a substituted benzophenone characterized by a ketone bridge connecting two differently substituted phenyl rings . The compound features an amino group at the ortho position and a bromine atom at the meta position of one phenyl ring, while the second phenyl ring contains a fluorine atom at the para position.

Basic Information

The compound's essential characteristics are summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Name | (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone |

| CAS Number | 395101-26-5 |

| Molecular Formula | C₁₃H₉BrFNO |

| Molecular Weight | 294.12 g/mol |

| IUPAC Name | (2-amino-5-bromophenyl)-(4-fluorophenyl)methanone |

| Synonyms | 4-bromo-2-(4-fluorobenzoyl)aniline; Methanone, (2-amino-5-bromophenyl)(4-fluorophenyl)- |

Structural Identifiers

Modern chemical databases utilize several standardized identifiers to represent this compound's structure precisely :

| Identifier | Value |

|---|---|

| InChI | 1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 |

| InChIKey | WZXFXBLNORUZFU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F |

Synthesis Methods

Bromination Reaction

Based on the synthesis of related compounds, the bromination step likely employs N-Bromosuccinimide (NBS) in dichloromethane as the brominating agent . This reaction typically proceeds at low to room temperature conditions to ensure regioselectivity.

Synthetic Route for Analogous Compounds

For closely related compounds like (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone, the following synthetic route has been documented :

-

Preparation of (2-Amino-phenyl)-(4-chloro-phenyl)-methanone

-

Addition of NBS (N-Bromosuccinimide) in DCM at 0°C

-

Stirring at room temperature overnight

-

Extraction with DCM

-

Washing with NaHCO₃

-

Drying over Na₂SO₄ and concentration

This procedure yields the desired product with approximately 92% yield .

Physical and Chemical Properties

Solubility Profile

The compound demonstrates a distinctive solubility profile :

| Solvent | Solubility |

|---|---|

| Chloroform | Slightly soluble |

| Methanol | Slightly soluble |

| DMSO | Soluble |

| Water | Likely insoluble (inferred from structure) |

Applications and Research Significance

Pharmaceutical Research

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is primarily marketed as a research chemical for pharmaceutical investigations . The compound's structural features—particularly the combination of amino, halogen, and carbonyl functional groups—make it potentially valuable for drug discovery programs.

Structure-Activity Relationship Studies

The compound belongs to the benzophenone family, which has demonstrated diverse biological activities. The specific substitution pattern of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone may contribute to unique interactions with biological targets, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry research.

Material Science Applications

Benzophenone derivatives are known for their applications in material science, particularly in the development of photosensitive materials, UV absorbers, and specialty polymers. The presence of both bromine and fluorine atoms in this compound may confer distinctive photophysical properties.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs exist with variations in the halogen substituents :

| Compound | CAS Number | Molecular Weight | Difference from Title Compound |

|---|---|---|---|

| (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone | 784-40-7 | 249.67 g/mol | Chlorine instead of bromine |

| (2-Amino-5-bromophenyl)(4-chlorophenyl)methanone | 65246-99-3 | 310.57 g/mol | Chlorine instead of fluorine |

| 2-Fluorobenzophenone | 342-24-5 | 200.21 g/mol | Lacks amino and bromo groups |

Physicochemical Property Comparison

The substitution patterns in these analogs result in different physicochemical properties, including:

-

Lipophilicity (affected by halogen type and position)

-

Hydrogen bond donor/acceptor capabilities

-

Molecular size and shape

-

Electronic properties influencing reactivity

These differences can significantly impact biological activity, solubility, and application potential.

| Supplier | Catalog Number | Package Size | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich (Life Chemicals Inc.) | LIF372155866-250MG | 250 mg | $208.00 |

| Vulcanchem | VC1985275 | Various | Quote-based |

| Other suppliers | Various | Various | Quote-based |

Supply Restrictions

Most suppliers explicitly state that (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is provided strictly for research purposes only . This restriction underscores its status as a specialized research chemical rather than a commodity or pharmaceutical product.

Research Methodologies

Analytical Techniques

For characterization and purity assessment of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, several analytical techniques are commonly employed:

-

HPLC-MS for identity confirmation and purity determination

-

NMR spectroscopy (¹H and ¹³C) for structural verification

-

IR spectroscopy for functional group identification

-

Elemental analysis for composition confirmation

Application in Chemical Libraries

The compound represents an important member of specialized chemical libraries used in high-throughput screening campaigns in drug discovery. Its unique structure makes it valuable for diversity-oriented synthesis approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume